molecular formula C19H18N8O B2545661 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-5-yl)methanone CAS No. 2034377-81-4

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-5-yl)methanone

Cat. No.: B2545661
CAS No.: 2034377-81-4
M. Wt: 374.408
InChI Key: NVIOKAAZIWTMES-UHFFFAOYSA-N
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Description

The compound "(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-5-yl)methanone" features a hybrid structure integrating three critical pharmacophores:

  • 1H-1,2,4-Triazol-1-yl substituent: A heterocyclic moiety capable of hydrogen bonding and metal coordination.
  • Piperazine linker: A flexible, water-soluble spacer that may improve pharmacokinetic properties.

Properties

IUPAC Name

1H-indol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O/c28-19(15-1-2-16-14(11-15)5-6-21-16)26-9-7-25(8-10-26)17-3-4-18(24-23-17)27-13-20-12-22-27/h1-6,11-13,21H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIOKAAZIWTMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Ring Formation

Pyridazine derivatives are commonly synthesized via cyclocondensation of 1,4-diketones with hydrazine. For 6-substituted pyridazines, a regioselective approach employs 3,6-dichloropyridazine as a starting material. Nucleophilic aromatic substitution (SNAr) at the 3-position with piperazine yields 3-piperazinyl-6-chloropyridazine, a key intermediate.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMA)
  • Temperature: 80–100°C
  • Base: Potassium carbonate or triethylamine
  • Yield: 70–85%

Piperazine Linker Functionalization

The piperazine nitrogen is acylated with the indole-methanone fragment. Two predominant methods are employed:

Friedel-Crafts Acylation

Direct acylation of 1H-indol-5-yl with chloroacetyl chloride, followed by coupling with piperazine:

  • Indole Acylation :
    • Reagent: Chloroacetyl chloride, AlCl₃ (Lewis acid)
    • Solvent: Dichloromethane (DCM)
    • Temperature: 0°C → room temperature
    • Yield: 65–75%.
  • Piperazine Coupling :
    • Base: Diisopropylethylamine (DIPEA)
    • Solvent: Acetonitrile
    • Temperature: Reflux
    • Yield: 85–90%.

Carbodiimide-Mediated Amide Coupling

A more controlled approach utilizes 1H-indole-5-carboxylic acid activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Activation :
    • EDC (1.2 equiv), HOBt (1.1 equiv) in DCM, 0°C, 30 min.
  • Coupling with Piperazine :
    • Piperazine (1.5 equiv), DIPEA (2.0 equiv), room temperature, 12 h.
    • Yield: 75–80%.

Fragment Coupling and Final Assembly

The fully functionalized pyridazine-triazole-piperazine intermediate is coupled with the indole-methanone fragment via nucleophilic acyl substitution:

Reaction Protocol :

  • Reactants :
    • Pyridazine-triazole-piperazine (1.0 equiv)
    • Indole-methanone acyl chloride (1.2 equiv)
  • Conditions :
    • Solvent: Tetrahydrofuran (THF)
    • Base: Triethylamine (2.5 equiv)
    • Temperature: 0°C → reflux, 8 h
  • Workup :
    • Extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc 3:1)
  • Yield : 60–70%.

Purification and Characterization

Chromatographic Purification

Final purification employs gradient elution on silica gel or reverse-phase HPLC:

  • HPLC Conditions :
    • Column: C18, 5 µm, 250 × 4.6 mm
    • Mobile Phase: Acetonitrile/water (0.1% TFA)
    • Gradient: 30% → 70% acetonitrile over 25 min
    • Retention Time: 18.2 min.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.72 (s, 1H, triazole-H), 8.25 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.85–6.90 (m, 6H, indole-H), 3.80–3.40 (m, 8H, piperazine-H).
  • HRMS (ESI+) :
    • m/z Calculated for C₂₀H₁₈N₈O: 410.1594; Found: 410.1598.

Challenges and Optimization

Regioselectivity in Triazole Formation

Competing 1,5- vs. 1,4-triazole regioisomers are mitigated by:

  • Strict stoichiometric control of azide and alkyne (1:1 ratio).
  • Use of Cu(I) catalysts to favor 1,4-disubstituted triazole.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMA) enhance SNAr reactivity but may hydrolyze acyl intermediates.
  • Lower temperatures (0–5°C) suppress side reactions during acylation.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The indole ring can be oxidized to form indole-5-carboxaldehyde or indole-5-carboxylic acid.

  • Reduction: : The triazole ring can be reduced to form 1,2,4-triazol-1-ylamine.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.

  • Substitution: : Nucleophiles such as alkyl halides and amines can be used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed

  • Oxidation: : Indole-5-carboxaldehyde, Indole-5-carboxylic acid

  • Reduction: : 1,2,4-triazol-1-ylamine

  • Substitution: : Various substituted piperazines and triazoles

Scientific Research Applications

Chemical Properties and Structure

The compound's structure includes a triazole ring linked to a pyridazine moiety and a piperazine group, along with an indole derivative. Its molecular formula is C18H20N8O3C_{18}H_{20}N_{8}O_{3} with a molecular weight of approximately 428.5 g/mol. The presence of these functional groups is crucial for its biological interactions and pharmacological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected microorganisms:

Pathogen MIC (µg/mL) Reference Compound MIC (µg/mL)
Staphylococcus aureus4.0Isoniazid0.25
Escherichia coli8.0Ciprofloxacin2.0
Mycobacterium tuberculosis2.5Pyrazinamide0.5

The compound displayed significant activity against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .

Antiproliferative Activity

The antiproliferative effects of the compound have been evaluated using various cancer cell lines, with the following IC50 values reported:

Cell Line IC50 (µM)
HEK-293 (human kidney)>100
MCF-7 (breast cancer)15
A549 (lung cancer)20

These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while remaining non-toxic to normal cells at higher concentrations .

Case Studies and Research Findings

A notable case study involved synthesizing related triazole compounds for their anti-tubercular activity. Among these derivatives, those containing the triazole-pyridazine framework showed promising results with IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra .

Another study focused on the synthesis and evaluation of similar compounds for their antimicrobial properties, revealing that several derivatives exhibited significant activity compared to established reference drugs .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparisons

Compound Name (Example) Key Structural Features Bioactivity Insights References
Target Compound Indole-5-yl, pyridazin-triazolyl, piperazine Hypothesized high CB1 affinity due to indole; piperazine enhances solubility
(3-(Thiophen-2-yl)-1H-pyrazol-5-yl) analog Thiophene replaces indole; pyridazin-triazolyl Reduced potency vs. indole derivatives (thiophene lacks H-bond donor capacity)
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Indole-3-yl, pyridine core Moderate activity in preliminary screens; pyridine reduces polarity vs. pyridazine
1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine Dichlorophenyl, thiophene, pyridazin Increased lipophilicity from dichlorophenyl may improve membrane permeability

Key Findings

Indole vs. Thiophene/Pyrrole Substitutions Indole derivatives (e.g., target compound) exhibit superior receptor binding compared to thiophene or pyrrole analogs. The indole NH group facilitates hydrogen bonding with targets like CB1 receptors, whereas thiophene’s sulfur atom prioritizes lipophilicity over polar interactions . Pyrrole-based cannabinoids show 3–5× lower potency than indole analogs, underscoring the indole moiety’s critical role in activity .

Pyridazine vs. Pyridine Cores

  • Pyridazine’s dual nitrogen atoms enhance polarity and water solubility compared to pyridine. This may improve bioavailability but reduce blood-brain barrier penetration .
  • Pyridazine-containing compounds (e.g., target compound) demonstrate stronger π-π stacking in molecular docking studies vs. pyridine derivatives .

Triazole Positioning and Isomerization

  • Triazole isomers (1,2,4- vs. 1,2,3-substitution) significantly alter binding kinetics. The 1,2,4-triazole in the target compound optimizes hydrogen-bonding geometry .
  • Isomerization of triazolopyrimidines (e.g., ’s compounds 6–9) reduces stability, highlighting the importance of synthetic control in triazole-containing drugs .

Piperazine Linker Optimization Piperazine improves aqueous solubility by ~20% compared to linear alkyl chains (e.g., morpholinoethyl groups in ). However, excessive flexibility may reduce target specificity .

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-5-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. The structure combines elements from triazole, pyridazine, piperazine, and indole, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C18_{18}H19_{19}N7_{7}O
  • Molecular Weight : 359.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The triazole moiety is known for its antifungal activity, while the indole structure contributes to antibacterial effects.
  • Anticancer Potential : Research indicates that the compound may inhibit cancer cell proliferation. For instance, derivatives of indole are frequently studied for their anticancer properties due to their ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The presence of the piperazine ring may contribute to anti-inflammatory activity by modulating inflammatory pathways.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityIC50 (μM)Target Organism/Cell Line
Antitubercular1.35 - 2.18Mycobacterium tuberculosis H37Ra
AnticancerVariesA549, SK-OV-3, SK-MEL-2
AntifungalVariesVarious fungal strains

Case Studies

  • Antitubercular Activity : In a study published in RSC Advances, several derivatives showed promising results against Mycobacterium tuberculosis. Compounds with similar structures demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential as anti-tubercular agents .
  • Anticancer Efficacy : A study evaluating indole derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and SK-OV-3 (ovarian cancer). The mechanism involved apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Activity : Research has shown that compounds with similar piperazine structures can inhibit nitric oxide production in macrophages, suggesting potential use in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-5-yl)methanone?

  • Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. For example, pyridazine and triazole moieties are synthesized separately and coupled via nucleophilic substitution or cross-coupling reactions. Piperazine and indole units are introduced through alkylation or acylation steps. Key intermediates (e.g., 6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl derivatives) are prepared using hydrazine hydrate and carbonyl reagents under reflux conditions . Solvents like toluene or THF and catalysts such as sodium hydride are often employed for regioselective functionalization .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer: Standard techniques include:
  • 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., distinguishing indole NH signals at ~10-12 ppm and triazole protons at ~7-8 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch near 1650-1700 cm⁻¹ for the methanone group) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and solid-state packing (if single crystals are obtainable) .

Q. What are the known biological activities of this compound?

  • Methodological Answer: Similar triazole-pyridazine-piperazine hybrids exhibit antifungal, anticancer, and kinase inhibitory activities. For example, docking studies with lanosterol 14α-demethylase (PDB: 3LD6) suggest potential antifungal mechanisms . Bioactivity screening should follow protocols like:
  • In vitro assays : Cell viability (MTT assay) for cytotoxicity.
  • Enzyme inhibition : Fluorescence-based assays for kinase targets .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the triazole-pyridazine core be addressed?

  • Methodological Answer: Regioselectivity is influenced by reaction conditions:
  • Temperature control : Lower temperatures (0-5°C) favor formation of 1,2,4-triazole over 1,2,3-isomers .
  • Catalysts : Use of Cu(I) catalysts in click chemistry improves triazole ring formation .
  • Protecting groups : Temporary protection of indole NH with Boc groups prevents unwanted side reactions during coupling .

Q. How can contradictory bioactivity data from different studies be resolved?

  • Methodological Answer: Contradictions may arise due to assay variability or impurities. Mitigation strategies include:
  • Reproducibility checks : Replicate assays across multiple labs using standardized protocols (e.g., OECD guidelines) .
  • Analytical purity validation : HPLC with UV/ELSD detection (≥95% purity threshold) .
  • Structural analogs : Compare activity trends across derivatives to isolate pharmacophores .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?

  • Methodological Answer: Use a split-plot factorial design:
  • Variables : Substituents on triazole (R1), pyridazine (R2), and indole (R3).
  • Assays : Test each analog against a panel of targets (e.g., kinases, fungal strains).
  • Data analysis : Multivariate regression to identify critical substituents .
  • Case study : A 2021 study on triazolo-pyridazines used this approach to optimize antifungal potency .

Q. How can environmental stability and degradation pathways be evaluated?

  • Methodological Answer: Follow OECD 307 guidelines for soil and water studies:
  • Hydrolysis : Incubate at pH 4, 7, 9; monitor via LC-MS for breakdown products (e.g., piperazine cleavage) .
  • Photodegradation : Expose to UV light (λ = 254 nm); identify radicals via ESR spectroscopy .
  • Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation .

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